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molecular formula C11H13NO5 B1649791 Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- CAS No. 104961-12-8

Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-

Cat. No. B1649791
M. Wt: 239.22 g/mol
InChI Key: HGOHYHCCVKWGIB-UHFFFAOYSA-N
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Patent
US04675332

Procedure details

A mixture of 244 g (0.91 mole) of the potassium salt of 2-bromo-5-methoxybenzoic acid (prepared by treating a solution of the parent carboxylic acid in 2-propanol with excess methanolic potassium hydroxide), 196 g (1.54 mole) of the potassium salt of N-methylglycine (prepared as above), 13 g (0.82 mole) of anhydrous potassium carbonate and 0.66 g (0.01 mole) of copper powder in 220 ml of water was stirred at reflux for five hours. The mixture was cooled, added to 4.0 kg of ice/water, and acidified with concentrated hydrochloric acid to precipitate the crude product. THe solid was filtered and washed with water to yield 186 g (86% yield) of the carboxylic acid product. A sample recrystallized from aqueous 2-methoxyethanol was analytically pure, mp 196° C.-dec.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
0.66 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[K].Br[C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[OH-].[K+].[CH3:16][NH:17][CH2:18][C:19]([OH:21])=[O:20].C(=O)([O-])[O-].[K+].[K+].Cl>CC(O)C.O.[Cu]>[C:19]([CH2:18][N:17]([CH3:16])[C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])([OH:21])=[O:20] |f:2.3,5.6.7,^1:0|

Inputs

Step One
Name
Quantity
244 g
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)OC
Step Two
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
196 g
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC(=O)O
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Name
Quantity
220 mL
Type
solvent
Smiles
O
Name
copper
Quantity
0.66 g
Type
catalyst
Smiles
[Cu]
Step Three
Name
ice water
Quantity
4 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate the crude product
FILTRATION
Type
FILTRATION
Details
THe solid was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN(C1=C(C(=O)O)C=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 186 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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